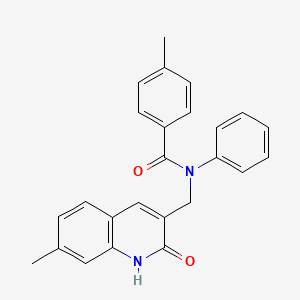
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzamide family, which has been shown to have potent anti-tumor activity in a variety of cancer cell lines.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in cell cycle arrest and ultimately, cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in vivo, with significant tumor growth inhibition observed in mouse models of breast, colon, and prostate cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in lab experiments is its potent anti-tumor activity, which allows for the study of cancer cell growth and proliferation. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide may not be effective in all cancer cell lines, and further studies are needed to determine its efficacy in different types of cancer.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. In addition, the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that predict response to N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide treatment could allow for more personalized cancer therapy.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 4-methyl-N-phenylbenzamide to produce the final product. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
特性
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-11-19(12-9-17)25(29)27(22-6-4-3-5-7-22)16-21-15-20-13-10-18(2)14-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGQZWOPUWHVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
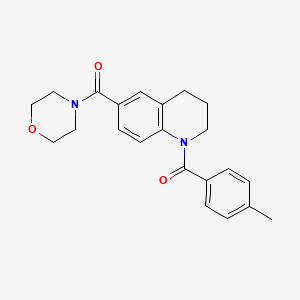
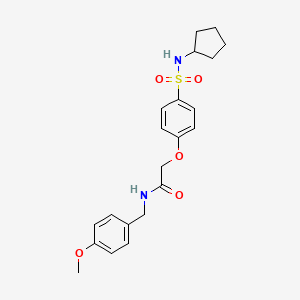
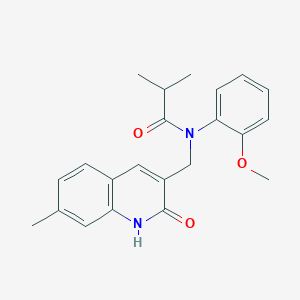
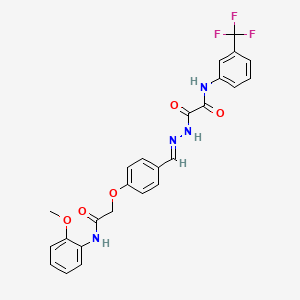

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
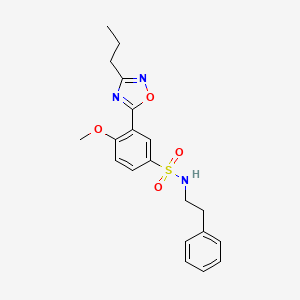
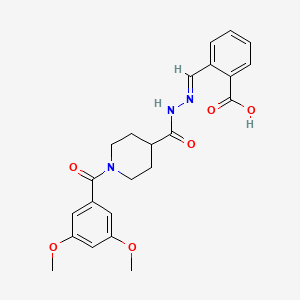

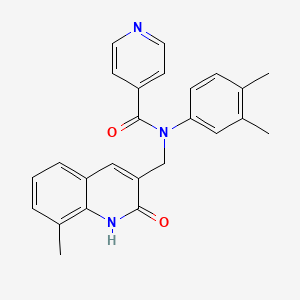
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)